molecular formula C9H10N4O B7869560 3-azido-N-phenylpropanamide

3-azido-N-phenylpropanamide

Cat. No.: B7869560
M. Wt: 190.20 g/mol
InChI Key: MWAQHLMMANHLBR-UHFFFAOYSA-N
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Description

3-azido-N-phenylpropanamide is an organic compound with a molecular formula of C9H10N4O It is characterized by the presence of an azido group (-N3) attached to a propionamide backbone, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-N-phenylpropanamide typically involves the reaction of N-phenylpropionamide with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azido compound. The reaction can be represented as follows:

N-Phenylpropionamide+NaN3This compound+NaCl\text{N-Phenylpropionamide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} N-Phenylpropionamide+NaN3​→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-azido-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Various nucleophiles such as amines or thiols.

    Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO4).

Major Products Formed

    Reduction: N-Phenyl-3-aminopropionamide.

    Substitution: Various substituted propionamides depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

Chemical Synthesis and Click Chemistry

1.1. Click Chemistry Applications
3-Azido-N-phenylpropanamide serves as a precursor in click chemistry, particularly in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction. This reaction is facilitated by the azide moiety, which can readily react with alkynes under mild conditions to form stable triazole derivatives. The resulting triazoles have been shown to possess enhanced biological activity and stability compared to their parent compounds .

1.2. Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been employed as an intermediate in the development of inhibitors targeting specific biological pathways, such as those involved in cancer progression and microbial resistance . The introduction of the azido group allows for further functionalization, enabling the creation of diverse chemical libraries for screening purposes.

Biological Applications

2.1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

2.2. Drug Development
The compound has been investigated for its role as a scaffold in drug development, particularly for targeting G protein-coupled receptors (GPCRs). For example, modifications of the azido group have led to the discovery of potent agonists for the GPR88 receptor, which is implicated in several neurological disorders . The ability to modify the azide group facilitates structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity.

Material Science Applications

3.1. Polymer Chemistry
In materials science, this compound has been explored for its potential in polymer chemistry. The azide functionality can be utilized in polymerization reactions to create functionalized polymers with specific properties . These polymers can be tailored for applications in drug delivery systems or as biomaterials due to their biocompatibility and ability to undergo further chemical modifications.

3.2. Surface Functionalization
The compound's azido group also allows for surface functionalization techniques such as "click" reactions on surfaces or nanoparticles. This capability is particularly useful in creating biosensors or enhancing the performance of nanomaterials used in diagnostics or therapeutics .

Case Studies

StudyFocusFindings
Study A Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus; potential for development into a new class of antibiotics .
Study B Drug DevelopmentIdentified as a scaffold for GPR88 agonists; modifications led to compounds with EC50 values below 100 nM .
Study C Polymer ApplicationsUtilized in developing functionalized polymers; showed promise for drug delivery applications due to controlled release properties .

Mechanism of Action

The mechanism of action of 3-azido-N-phenylpropanamide involves its ability to undergo chemical transformations that lead to the formation of biologically active compounds. For example, the cycloaddition reaction with alkynes to form triazoles can result in compounds that interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpropionamide: Lacks the azido group and thus has different reactivity and applications.

    N-Phenyl-3-aminopropionamide: The reduced form of 3-azido-N-phenylpropanamide, with an amine group instead of an azido group.

    1,2,3-Triazoles: Compounds formed from the cycloaddition of azides with alkynes, which have significant biological and industrial applications.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Biological Activity

3-Azido-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound exhibits biological activity primarily through its interaction with cellular targets, which may include enzymes involved in metabolic pathways. The azide functional group is known to participate in click chemistry, facilitating the formation of covalent bonds with biomolecules, which can lead to altered biological functions.

Inhibition Studies

Research has shown that azido compounds can inhibit various enzymes. For instance, the inhibition of ribonucleotide reductase (RNR) by azido-substituted nucleotides has been documented, suggesting a potential mechanism for this compound's action .

Study on Carcinogenic Potential

A significant case study investigated the carcinogenic potential of azido compounds. In rodent models, exposure to similar azido compounds has resulted in increased incidences of squamous cell carcinoma. This raises concerns about the safety profile of this compound, particularly in long-term exposure scenarios .

Compound Study Type Findings
3-Azido-3'-deoxythymidine (AZT)Long-term exposure in rodentsIncreased incidence of vaginal squamous cell carcinoma
This compoundHypothetical modelPotential for similar carcinogenic effects

Therapeutic Applications

Despite safety concerns, there are therapeutic applications being explored for azido compounds. For example, some studies suggest that they may have utility in treating autoimmune diseases due to their ability to modulate immune responses .

Radical Formation

Research indicates that nitrogen-centered radicals formed from azido compounds can interact with various biological molecules. This radical formation is crucial for understanding the reactivity and subsequent biological effects of this compound .

Selectivity and Potency

Studies have also focused on the selectivity and potency of azido compounds against specific biological targets. For instance, certain derivatives have shown selective inhibition against protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and cancer progression .

Properties

IUPAC Name

3-azido-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAQHLMMANHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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